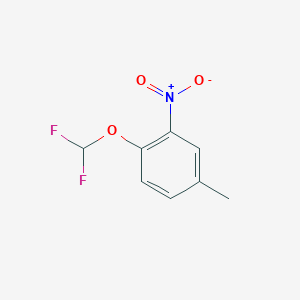
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is a chemical compound with the linear formula C7H5F2NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(Difluoromethoxy)-4-methyl-2-nitrobenzene” is represented by the linear formula C7H5F2NO3 . The molecular weight of this compound is 189.12 .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiviral Agent Potential
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene and its derivatives were explored for their potential as anticancer and antiviral agents. Derivatives of 2,4-difluorobenzene possessing various substituents showed weak-to-moderate cytotoxicity against a range of cancer cell lines but were inactive as antiviral agents, including against HIV-1, HIV-2, and herpes simplex virus (Wang et al., 2000).
Chemical Reactivity and Synthesis
The reactivity of related nitrobenzene compounds has been studied, providing insights into their chemical behavior. For instance, 2-nitro-4-trifluoromethylbenzene-sulphenate anions were found to undergo specific methylation reactions (Hogg & Robertson, 1979). Additionally, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in pharmaceuticals like dofetilide, has been investigated, highlighting the importance of reaction conditions (Zhai Guang-xin, 2006).
Polymerization Studies
The compound's derivatives have also been used in polymerization studies. For example, the polymerization of trimethylene carbonate, a related compound, was investigated to understand the impact of reaction conditions and solvents (Kricheldorf & Jenssen, 1989).
Sweet Taste Research
Interestingly, derivatives of nitrobenzene, like 1-n-propyl-2-amino-4-nitrobenzene, have been found to have a sweet taste, several times stronger than cane sugar. This research could have implications for food science and sensory studies (Blanksma, 2010).
Photophysics and Photochemistry
The photophysics and photochemistry of nitrobenzene derivatives, including 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene, have been explored. Understanding these properties is crucial in fields like materials science and photodynamic therapy (Giussani & Worth, 2017).
Catalysis and Chemical Transformations
The compound and its derivatives have been studied in catalysis and chemical transformations. For example, the reduction of nitrobenzene to aniline using methyl formate was catalyzed by specific systems, a process relevant in organic synthesis (Ben Taleb & Jenner, 1993).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethoxy)-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-2-3-7(14-8(9)10)6(4-5)11(12)13/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXOHSHRKHVPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-methyl-2-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

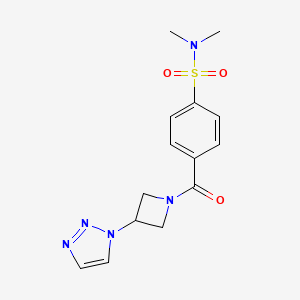
![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)
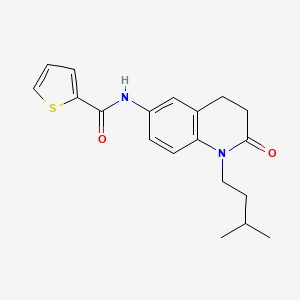
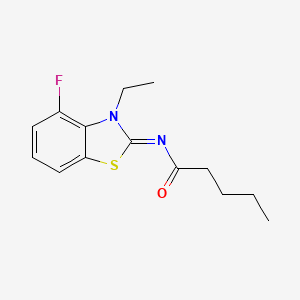
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)
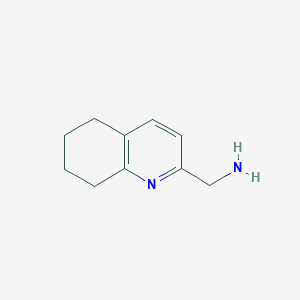
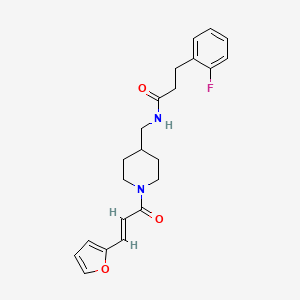
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)
![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)
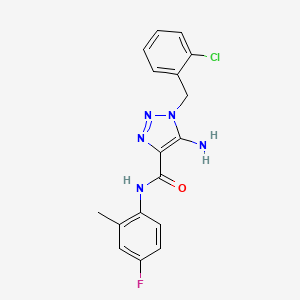
![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)